3-Bromophenyl chloranesulfonate
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Overview
Description
3-Bromophenyl chloranesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a chloranesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromophenyl chloranesulfonate typically involves the reaction of 3-bromophenol with chloranesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
3-Bromophenol+Chloranesulfonic acid→3-Bromophenyl chloranesulfonate
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and reaction time are optimized to achieve maximum yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromophenyl chloranesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonate group can lead to the formation of sulfides or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used. The reactions are conducted under acidic or basic conditions, depending on the desired product.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are usually performed in anhydrous solvents to prevent hydrolysis.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.
Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.
Reduction Reactions: Products include sulfides and other reduced compounds.
Scientific Research Applications
3-Bromophenyl chloranesulfonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the synthesis of polymers and other advanced materials with specific properties.
Biological Studies:
Mechanism of Action
The mechanism of action of 3-Bromophenyl chloranesulfonate involves its interaction with specific molecular targets. The bromine atom and the sulfonate group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, or other biological targets, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromophenyl sulfonate
- 3-Chlorophenyl sulfonate
- 3-Fluorophenyl sulfonate
Comparison
3-Bromophenyl chloranesulfonate is unique due to the presence of both bromine and chloranesulfonate groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H4BrClO3S |
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Molecular Weight |
271.52 g/mol |
IUPAC Name |
1-bromo-3-chlorosulfonyloxybenzene |
InChI |
InChI=1S/C6H4BrClO3S/c7-5-2-1-3-6(4-5)11-12(8,9)10/h1-4H |
InChI Key |
NGKRPYAWUJOPTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OS(=O)(=O)Cl |
Origin of Product |
United States |
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